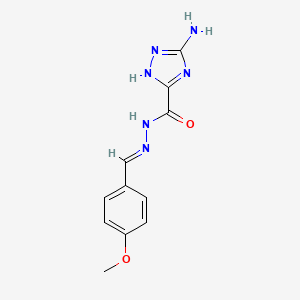

3-amino-N'-(4-methoxybenzylidene)-1H-1,2,4-triazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-N'-(4-methoxybenzylidene)-1H-1,2,4-triazole-5-carbohydrazide, also known as AMT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been found to exhibit a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Antiproliferative Activity

The compound has demonstrated antiproliferative effects against several tumor cell lines, including HeLa, MCF7, SKOV3, and SKMEL28. Its micromolar IC50 values indicate promising antitumor properties .

Antioxidant Properties

- Platelet Assay : In vitro studies revealed that selected derivatives of this compound exhibit higher antioxidant activity than reference drugs such as acetylsalicylic acid and N-acetylcysteine. These derivatives effectively inhibit ROS (reactive oxygen species) formation .

- Radical Scavenging Screening : The acylhydrazone molecules derived from this compound also display robust antioxidant properties. Their ability to scavenge free radicals underscores their potential therapeutic relevance .

Structural Insights

The compound’s structure—comprising a phenylamino pyrazole nucleus decorated at positions 1, 3, and 4—provides valuable insights for designing derivatives with enhanced bioactivity . The presence of the methoxybenzylidene group likely contributes to its pharmacological effects.

Synthesis and Characterization

The compound can be synthesized through a divergent approach, involving the reaction between a key intermediate and 4-methoxybenzaldehyde. The resulting yellow crystalline solid is amenable to further characterization and optimization .

Future Prospects

Given its multifaceted properties, researchers should explore additional applications, such as its potential as an anti-inflammatory agent, its interactions with cellular pathways, and its pharmacokinetic profile.

Mécanisme D'action

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX is often associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition can lead to a decrease in tumor cell proliferation, as CA IX plays a significant role in tumor cell metabolism .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathways related to tumor cell metabolism. Specifically, it impacts the shift in metabolism that tumor cells undergo from aerobic to anaerobic glycolysis, a process that is often associated with a significant modification in pH .

Result of Action

The inhibition of CA IX by this compound can lead to a decrease in tumor cell proliferation . In addition, some derivatives of this compound have shown significant anti-proliferative activity against certain cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, which often exhibits hypoxic conditions, can affect the expression of CA IX and, consequently, the efficacy of this compound

Propriétés

IUPAC Name |

3-amino-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O2/c1-19-8-4-2-7(3-5-8)6-13-16-10(18)9-14-11(12)17-15-9/h2-6H,1H3,(H,16,18)(H3,12,14,15,17)/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYHUURWLOIKBK-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)

![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5565929.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)

![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)

![3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565989.png)

![7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5566006.png)